Riociguat - 625115-55-1

Riociguat

Catalog Number: EVT-280721
CAS Number: 625115-55-1
Molecular Formula: C20H19FN8O2
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Riociguat is a carbamate ester that is the methyl ester of {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamic acid. It is used for treatment of chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension It has a role as a soluble guanylate cyclase activator and an antihypertensive agent. It is a pyrazolopyridine, an aminopyrimidine, an organofluorine compound and a carbamate ester.
Riociguat is a soluble guanylate cyclase (sGC) agonist approved in the USA, Europe and several other regions for patients with group I PAH (pulmonary arterial hypertension) in WHO FC II or III; and for the treatment of patients with inoperable CTEPH (chronic thromboembolic pulmonary hypertension), or persistent/recurrent PH (pulmonary hypertension) after pulmonary endarterectomy in WHO FC II or III. Riociguat is marketed under the brand Adempas® by Bayer HealthCare Pharmaceuticals. Treatment with riociguat costs USD $7,500 for 30 days of treatment.
Riociguat is a Soluble Guanylate Cyclase Stimulator. The mechanism of action of riociguat is as a Guanylate Cyclase Stimulator.
Riociguat is a stimulator of guanylate cyclase which causes relaxation of vascular smooth muscle and is used to treat severe pulmonary arterial hypertension. Riociguat has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

M1 Metabolite

    Compound Description: M1 is the primary metabolite of riociguat, formed via cytochrome P450 (CYP)-mediated oxidative metabolism. [, , , , , , , ] While not a separate therapeutic, understanding M1 pharmacokinetics is essential due to riociguat's metabolism.

    Relevance: The presence of renal or hepatic impairment can impact the clearance of both riociguat and its M1 metabolite, influencing riociguat exposure. [, , , ] Smoking significantly increases the metabolism of riociguat to M1, leading to reduced riociguat bioavailability. [, , , ] These findings highlight the close relationship between riociguat and its M1 metabolite in understanding the drug's pharmacokinetic profile.

BAY 41-2272

    Compound Description: BAY 41-2272 is another soluble guanylate cyclase (sGC) stimulator with a mechanism of action similar to riociguat. []

Sildenafil (Viagra, Revatio)

    Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs that prevent the degradation of cyclic guanosine monophosphate (cGMP). [, , , , ] It is often used in treating pulmonary hypertension and erectile dysfunction.

    Relevance: Both sildenafil and riociguat act on the nitric oxide (NO)-sGC-cGMP pathway, albeit through different mechanisms. [, , , , ] Riociguat directly stimulates sGC, while sildenafil inhibits PDE5, preventing cGMP breakdown. [, , , , ] This similarity in their mechanisms of action means that co-administration of riociguat with a PDE5 inhibitor like sildenafil can lead to additive vasodilation, potentially causing life-threatening hypotension. [] In some clinical settings, riociguat has been considered as a potential alternative to sildenafil for patients with PAH. []

Bosentan (Tracleer)

    Compound Description: Bosentan is an endothelin receptor antagonist, a class of drugs that block the effects of endothelin, a peptide that causes blood vessel constriction. [, , , ] It is used in treating pulmonary arterial hypertension.

    Relevance: While bosentan and riociguat target different pathways, both are utilized in the management of pulmonary hypertension. [, , , ] Clinical trials of riociguat have included patients already on bosentan therapy. [, ] Pharmacokinetic studies indicate that riociguat clearance is higher in patients concomitantly taking bosentan. []

Nitric Oxide (NO)

    Compound Description: Nitric oxide is a gaseous signaling molecule that plays a crucial role in vasodilation, the widening of blood vessels. [, , , ] It exerts its effects by activating soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels.

    Relevance: Riociguat's mechanism of action centers around enhancing the NO-sGC-cGMP pathway. [, , , ] It not only stimulates sGC directly but also sensitizes it to endogenous NO. [, , , ] This dual action makes NO a central player in understanding riociguat's therapeutic benefits.

Cyclic Guanosine Monophosphate (cGMP)

    Compound Description: Cyclic guanosine monophosphate is a key second messenger molecule involved in various cellular processes, including smooth muscle relaxation and vasodilation. [, , , , ] It is synthesized by soluble guanylate cyclase upon activation by nitric oxide.

    Relevance: Riociguat, by stimulating soluble guanylate cyclase, increases intracellular cGMP levels. [, , , , ] This elevation in cGMP leads to vasodilation, particularly in the pulmonary vasculature, making it a central mechanism for riociguat's therapeutic effects in pulmonary hypertension.

Properties

CAS Number

625115-55-1

Product Name

Riociguat

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate

Molecular Formula

C20H19FN8O2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)

InChI Key

WXXSNCNJFUAIDG-UHFFFAOYSA-N

SMILES

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BAY 63-2521; BAY63-2521; BAY632521; Riociguat; Brand name: Adempas.

Canonical SMILES

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.